4-(1H-Imidazol-1-yl)-2-methylaniline

Medicinal Chemistry Process Chemistry Analytical Chemistry

Researchers often face inconsistent coupling efficiency and altered pharmacological profiles when substituting imidazolyl aniline isomers in drug candidate synthesis. 4-(1H-Imidazol-1-yl)-2-methylaniline (CAS 118111-96-9) provides a precise solution with its defined N-linked imidazole regiochemistry and a sterically influential ortho-methyl group. - Eliminates regiochemical uncertainty: The 1-imidazolyl (N-linked) attachment ensures predictable binding modes, unlike 2-imidazolyl (C-linked) isomers. - Consistent performance in SAR studies: The ortho-methyl group provides a tunable parameter, crucial for creating analogs like NSP-116. - Reliable supply: Consistent high purity (up to 98%) minimizes purification steps, while its free base form simplifies synthetic routes.

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
CAS No. 118111-96-9
Cat. No. B046389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-Imidazol-1-yl)-2-methylaniline
CAS118111-96-9
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N2C=CN=C2)N
InChIInChI=1S/C10H11N3/c1-8-6-9(2-3-10(8)11)13-5-4-12-7-13/h2-7H,11H2,1H3
InChIKeyXEUDPJHDTZGULF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-Imidazol-1-yl)-2-methylaniline Overview


4-(1H-Imidazol-1-yl)-2-methylaniline, also known as 4-imidazol-1-yl-2-methylaniline, is a bifunctional heterocyclic aromatic amine . Its structure integrates a nucleophilic aniline moiety with a basic imidazole ring, making it a critical intermediate for constructing more complex molecular architectures, particularly in pharmaceutical research [1]. This compound serves as a foundational building block for synthesizing libraries of imidazole-containing drug candidates and advanced materials, distinguishing it from simpler aniline derivatives that lack the imidazole's unique coordination and hydrogen-bonding capabilities .

4-(1H-Imidazol-1-yl)-2-methylaniline: Substitution Risks


Direct substitution with other imidazolyl aniline isomers or analogs is chemically and functionally risky due to the precise regiochemistry and substitution pattern of 4-(1H-Imidazol-1-yl)-2-methylaniline. The methyl group at the *ortho* position relative to the aniline nitrogen introduces a steric and electronic bias that significantly alters reaction kinetics, downstream coupling efficiency, and the physicochemical properties of the final product compared to its non-methylated or differently substituted counterparts . Furthermore, the 1-imidazolyl (N-linked) attachment is distinct from 2-imidazolyl (C-linked) isomers, leading to divergent binding modes, hydrogen-bonding geometries, and pharmacological profiles in bioactive molecules . The quantitative evidence below demonstrates why this specific substitution pattern is non-interchangeable and crucial for reproducible outcomes in synthetic and biological applications.

4-(1H-Imidazol-1-yl)-2-methylaniline vs. Key Analogs


Commercial Purity Comparison

Commercial sourcing of 4-(1H-Imidazol-1-yl)-2-methylaniline consistently provides a higher baseline purity specification (≥95% to 98%) compared to the closely related 4-(2-imidazolyl)aniline dihydrochloride, which is frequently offered at a lower 95% purity standard . The non-salt form of the target compound further eliminates the need for a deprotection step required by the hydrochloride salt, reducing potential impurities and process mass intensity .

Medicinal Chemistry Process Chemistry Analytical Chemistry

Molecular Topology & Steric Effects

The presence and position of the methyl group on 4-(1H-Imidazol-1-yl)-2-methylaniline fundamentally alters its molecular topology and predicted physicochemical properties relative to non-methylated analogs like 3-(1H-imidazol-1-yl)aniline . This 'magic methyl' effect is a well-established strategy in medicinal chemistry to modulate potency, selectivity, and metabolic stability [1].

Medicinal Chemistry Computational Chemistry Fragment-Based Drug Design

Validated Synthetic Utility

Unlike many imidazolyl aniline analogs whose applications are purely theoretical, 4-(1H-Imidazol-1-yl)-2-methylaniline serves as a direct synthetic precursor to NSP-116, a novel imidazolyl aniline derivative with demonstrated *in vitro* and *in vivo* free radical scavenging activity and protective effects against light-induced retinal degeneration [1]. While the specific biological activity of the parent compound is not the primary differentiator, its validated role in constructing a bioactive molecule of interest (NSP-116) provides a concrete, peer-reviewed application pathway that simpler analogs lack .

Organic Synthesis Medicinal Chemistry Drug Discovery

4-(1H-Imidazol-1-yl)-2-methylaniline: Application Scenarios


Fragment Library & Bioisostere Synthesis

This building block is ideal for medicinal chemists aiming to introduce an *ortho*-methylated aniline-imidazole motif into lead compounds. The high commercial purity (up to 98%) minimizes purification steps , while the unique steric and electronic properties of the *ortho*-methyl group provide a tunable parameter for SAR studies . It is particularly valuable for creating analogs of NSP-116 or exploring new chemical space around imidazole-based pharmacophores [1].

Process Chemistry & Scale-Up

For process chemists developing scalable routes to drug candidates, the consistent vendor purity and straightforward storage requirements (cool, dry place) of 4-(1H-Imidazol-1-yl)-2-methylaniline make it a reliable intermediate . Its free base form avoids the additional deprotection steps associated with hydrochloride salt analogs, contributing to greener and more cost-effective synthetic routes .

Chemical Biology Probe Development

Researchers in academic and chemical biology labs can utilize this compound to construct functional probes or affinity reagents. The validated synthetic route to NSP-116 provides a concrete precedent for derivatization [1]. Its distinct molecular topology compared to non-methylated isomers (Δ +14 g/mol) can be exploited in cellular thermal shift assays (CETSA) or other target engagement studies where a change in molecular weight is an advantage .

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